molecular formula C₂₁H₁₅DBrClN₄ B1160419 3-Azido-8-chloro Ethidium-d1 Bromide

3-Azido-8-chloro Ethidium-d1 Bromide

Cat. No.: B1160419
M. Wt: 440.74
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Ethidium (B1194527) Derivatives as Foundational DNA/RNA Intercalators

Ethidium bromide is a classic DNA intercalator, a molecule that can insert itself between the base pairs of the DNA double helix. nih.govoriprobe.comnih.gov This intercalation unwinds and lengthens the DNA helix, a property that has made it a widely used fluorescent stain for visualizing nucleic acids in techniques like agarose (B213101) gel electrophoresis for decades. nih.govheraldopenaccess.us The fluorescence of ethidium bromide increases significantly upon binding to DNA, making it a sensitive detection tool. researchgate.netnih.gov Its interaction is not limited to double-stranded DNA; it also binds to RNA and single-stranded DNA, albeit with different affinities. researchgate.netnih.gov The binding of ethidium bromide to DNA is reversible, which, while useful for staining, can be a limitation for studies aiming to identify its precise binding sites within a complex biological milieu. nih.gov

Evolution of Ethidium Analogs for Enhanced Research Utility

To overcome the limitations of reversible binding and to expand the experimental capabilities of ethidium, numerous analogs have been synthesized. nih.govnih.gov These modifications aim to introduce new functionalities without drastically altering the core intercalating property of the ethidium scaffold. For instance, dimeric analogs of ethidium have been created to achieve higher affinity for DNA through double intercalation. nih.gov The development of photoreactive analogs, such as those containing azido (B1232118) groups, represents a significant advancement, allowing for the permanent labeling of nucleic acid binding sites upon photoactivation. nih.govnih.gov These analogs serve as powerful probes to investigate the specific interactions of ethidium with nucleic acids in vivo and in vitro. nih.gov

Significance of Photoactivatable Tags in Biomolecular Interaction Studies

Photoactivatable tags, or photoaffinity labels, are chemical groups that are inert until activated by light of a specific wavelength. unimi.it Upon activation, they form highly reactive species that can create covalent bonds with nearby molecules, effectively "tagging" them. unimi.itnih.gov This technique is invaluable for identifying the binding partners of small molecules, including drugs and probes, within the complex environment of a cell. unimi.itnih.gov By converting a non-covalent, transient interaction into a stable covalent linkage, photoaffinity labeling allows for the isolation and identification of target biomolecules, such as proteins or specific nucleic acid sequences. nih.govidtdna.com

Role of Specific Chemical Modifications in Ethidium Probes for Academic Research

The specific chemical modifications in "3-Azido-8-chloro Ethidium-d1 Bromide" each confer unique and advantageous properties for its use as a research probe.

The azido group (-N₃) is a versatile functional group in chemical biology. It is relatively small and bioorthogonal, meaning it does not typically react with biological molecules under normal physiological conditions. nih.govnih.gov However, upon irradiation with UV light, the aryl azide (B81097) can be converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, making it an excellent photoaffinity label. nih.gov Comparative studies on azido analogues of ethidium have shown that these photoreactive probes can bind to nucleic acids in a manner similar to the parent ethidium bromide, making them suitable for identifying its binding sites. nih.gov

Furthermore, the azide group serves as a "handle" for "click chemistry," a set of powerful, reliable, and specific reactions. organic-chemistry.orgresearchgate.netrsc.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an azide reacts efficiently with an alkyne to form a stable triazole linkage. nih.govorganic-chemistry.orgrsc.org This allows for a two-step labeling approach: first, the azido-probe binds and photocrosslinks to its target; second, a reporter molecule (like a fluorophore or a biotin (B1667282) tag for purification) equipped with an alkyne can be "clicked" onto the probe-target complex. oriprobe.comorganic-chemistry.orgresearchgate.net

Table 1: Properties and Applications of the Azido Group in Bioconjugation

Property Description Application in Probes
Photoactivation Upon UV irradiation, forms a highly reactive nitrene intermediate. Photoaffinity labeling to covalently capture binding partners.
Bioorthogonality Chemically inert to most biological functional groups in the dark. Allows for specific, light-triggered reactions within a complex biological system.

| Click Chemistry Handle | Readily participates in copper-catalyzed or strain-promoted azide-alkyne cycloaddition. | Enables the attachment of reporter molecules (e.g., fluorophores, biotin) for detection and purification. nih.govorganic-chemistry.org |

The introduction of a halogen atom, such as chlorine, onto a chromophore can significantly influence its photophysical properties. researchgate.netscienceopen.comchem-station.com This is often due to the "heavy atom effect," which can enhance the rate of intersystem crossing—the transition of a molecule from an excited singlet state to a triplet state. researchgate.netscienceopen.com While specific studies on 8-chloro-ethidium are not widely available, research on other halogenated dyes suggests that the presence of a chloro group could alter the fluorescence quantum yield and the lifetime of the excited state. princeton.edu In some systems, halogenation leads to fluorescence quenching, while in others, it can enhance certain photophysical characteristics desirable for specific applications. princeton.edu The chloro substituent can also influence the electronic distribution of the aromatic system, potentially affecting its DNA binding affinity and specificity. chem-station.com

Table 2: Potential Effects of Chloro-Substitution on Ethidium Probe Characteristics

Affected Property Potential Impact Rationale (Based on General Principles)
Photophysics Altered fluorescence and phosphorescence properties. Heavy atom effect can influence intersystem crossing rates. researchgate.netscienceopen.com
DNA Binding Modified binding affinity and sequence preference. Changes in electronic distribution and steric profile of the intercalating ring system.

| Reactivity | Potential modulation of the photoactivated nitrene's reactivity. | Electronic effects of the substituent on the aromatic ring. |

The substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612) (d), is a powerful tool in mechanistic chemistry and photophysics. This isotopic labeling minimally alters the electronic properties of the molecule but can have a significant impact on the rates of reactions involving the cleavage of the C-H (or in this case, C-D) bond. This phenomenon, known as the kinetic isotope effect (KIE), can provide valuable information about reaction mechanisms. idtdna.com In the context of a photoactivatable probe, deuteration at a specific position can help to elucidate the mechanism of the photoreaction. researchgate.netidtdna.com For instance, if the C-H bond at the deuterated position is broken during the rate-determining step of the photo-induced cross-linking reaction, a slower reaction rate would be observed for the deuterated probe compared to its non-deuterated counterpart. This allows researchers to probe the intricate details of the photocycle and the cross-linking process. researchgate.netidtdna.com

Table 3: Applications of Deuterium Labeling in Mechanistic Studies

Application Principle Information Gained
Kinetic Isotope Effect (KIE) Studies The C-D bond is stronger and breaks more slowly than a C-H bond. Elucidation of reaction mechanisms by identifying rate-determining steps involving C-H bond cleavage.
Spectroscopic Analysis (NMR) Deuterium has a different nuclear spin and magnetic moment than hydrogen. Simplification of complex NMR spectra and assignment of signals.

| Metabolic and Photochemical Stability | The C-D bond is generally more resistant to chemical and enzymatic cleavage. | Probing the stability of the probe and distinguishing between different degradation pathways. |

Overview of Research Domains for this compound

The core structure, ethidium bromide, is a well-known DNA intercalator, meaning it inserts itself between the base pairs of DNA. nih.govresearchgate.net This intercalation is the basis for its use as a fluorescent stain for nucleic acids in molecular biology laboratories. nih.govresearchgate.net The addition of an azide group transforms the molecule into a photoactivatable probe. nih.gov Upon exposure to UV light, the azide group forms a highly reactive nitrene intermediate that can covalently bond with associated nucleic acids or proteins. thermofisher.com

The primary research application for such compounds is in viability-selective PCR (v-PCR) . Ethidium monoazide (EMA) is a membrane-impermeant dye. thermofisher.com This property allows it to selectively enter dead cells with compromised membranes, while being excluded from live cells. thermofisher.com Once inside the dead cells, EMA can be photoactivated to covalently crosslink with the DNA. thermofisher.com This crosslinking prevents the DNA from being amplified by PCR. thermofisher.com Consequently, v-PCR using EMA or its analogs allows researchers to specifically detect and quantify DNA from viable microorganisms in a sample, which is critical in fields such as food safety, environmental microbiology, and clinical diagnostics.

Another significant research domain is in the study of nucleic acid-protein interactions . The ability of the photoactivated azide group to form covalent crosslinks makes these probes useful for identifying proteins that are in close proximity to a specific DNA or RNA sequence. thermofisher.com By treating a sample with the probe and then activating it with light, researchers can "trap" these interactions and subsequently identify the crosslinked proteins using techniques like mass spectrometry.

The specific modifications of "this compound" suggest its utility in highly specialized research settings. The deuterium atom ("d1") would likely serve as a stable isotope label for mass spectrometry-based quantitative studies, allowing for precise differentiation and quantification of the probe-labeled molecules. The chloro group at the 8-position, replacing the more common amino or bromo group, could potentially fine-tune the probe's photophysical properties, such as its absorption and emission spectra, or its photoreactivity.

Interactive Data Table: Properties of Ethidium and its Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key FeaturePrimary Application
Ethidium BromideC₂₁H₂₀BrN₃394.3Fluorescent DNA intercalatorNucleic acid staining nih.govresearchgate.net
Ethidium Monoazide BromideC₂₁H₁₈N₅Br420.31Photoactivatable DNA crosslinkerViability-selective PCR thermofisher.comsigmaaldrich.com
3-Azido-8-bromo Ethidium BromideC₂₁H₁₆Br₂N₄484.19Photoactivatable DNA crosslinkerResearch probe pharmaffiliates.com

Properties

Molecular Formula

C₂₁H₁₅DBrClN₄

Molecular Weight

440.74

Origin of Product

United States

Synthetic Methodologies and Advanced Derivatization of Ethidium Based Probes

Strategies for Incorporating Azido (B1232118) and Halo Substituents onto the Phenanthridinium Scaffold

The introduction of azido and chloro groups onto the phenanthridinium core is a critical step in the synthesis of photoactivatable and electronically modified ethidium (B1194527) analogs. The positions at C3 and C8 are common targets for functionalization. The synthesis typically begins with a precursor phenanthridine (B189435) ring system, which is then subjected to a series of reactions to introduce the desired substituents.

The incorporation of an azido group often proceeds through the diazotization of a corresponding amino group. For instance, a 3,8-diaminophenanthridinium derivative can be selectively diazotized and subsequently treated with an azide (B81097) source, such as sodium azide, to yield the azido-substituted compound. nih.gov The synthesis of 3-amino-8-azido-ethidium has been reported, highlighting the feasibility of creating mono-azido derivatives which are potent photoactivated mutagens. nih.gov

Halogenation of the phenanthridinium scaffold can be achieved through various electrophilic substitution reactions. The specific method depends on the desired regioselectivity and the nature of the starting material. The presence of activating or deactivating groups on the ring system will direct the position of halogenation. Creating a di-substituted compound like 3-Azido-8-chloro Ethidium requires a carefully planned synthetic sequence to ensure the correct placement of both the azido and chloro groups without unintended side reactions. One possible route involves starting with a precursor that already contains one of the substituents or a precursor that can be selectively functionalized in a stepwise manner.

Key Synthetic Steps:

Nitration: Introduction of nitro groups at the 3 and 8 positions of the phenanthridine core.

Selective Reduction: Reduction of one nitro group to an amine.

Diazotization & Azide Substitution: Conversion of the amine to an azido group.

Second Reduction & Halogenation: Reduction of the second nitro group, followed by a Sandmeyer-type reaction to introduce the chloro substituent.

Quaternization: Introduction of the ethyl group at the N5 position to form the final phenanthridinium salt.

Deuterium (B1214612) Labeling Techniques for Ethidium Derivatives in Research Synthesis

Deuterium labeling is an invaluable tool in mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry. nih.gov Incorporating a deuterium atom into a complex molecule like an ethidium derivative can be achieved through several methods, including hydrogen isotope exchange (HIE) reactions and the use of deuterated building blocks during synthesis. nih.gov

Photochemical methods offer a modern approach for deuterium incorporation under mild conditions. rsc.orgresearchgate.net Visible-light-induced deuteration, for example, can facilitate the late-stage functionalization of complex molecules. rsc.org Another powerful technique is metal-catalyzed H-D exchange. nih.gov Commercially available catalysts, such as palladium on carbon (Pd/C), can facilitate the exchange of hydrogen atoms with deuterium from a D₂O source, often assisted by microwave irradiation to expedite the reaction. nih.gov The major advantage of this method is the use of a safe and readily available deuterium source and the generation of non-toxic byproducts like aluminum oxide. nih.gov

For a molecule like 3-Azido-8-chloro Ethidium-d1 Bromide, the deuterium label could be strategically introduced on the ethyl group or on the phenyl ring, depending on the synthetic route and the desired application of the probe. NMR spectroscopy and mass spectrometry are essential analytical techniques to confirm the position and extent of deuterium incorporation. nih.gov

Table 1: Comparison of Deuterium Labeling Methods

Method Catalyst/Reagent Deuterium Source Conditions Advantages Key Findings
Catalytic H-D Exchange Pd/C, Platinum Group Metals D₂O Microwave-assisted, room to elevated temp. High selectivity, safe D₂ source (in situ D₂ generation from D₂O + Al), minimal waste. nih.gov Efficient deuteration of amino acids and other organic molecules; yields often >99%. nih.gov
Photochemical Deuteration Photocatalyst (e.g., iridium complexes) D₂O or other deuterated solvents Visible light irradiation, room temp. Mild conditions, late-stage functionalization possible, high regioselectivity achievable. rsc.orgresearchgate.net Enables deuteration of complex structures like drug molecules and natural products. rsc.org
Reductive Deuteration Metal Hydride (e.g., NaBD₄) Deuterated Reagent Varies with substrate Good for introducing deuterium at specific sites by reducing a carbonyl or other reducible group. A plethora of reductive deuteration techniques are emerging as part of the standard labeling toolkit. nih.gov

Green Chemistry Approaches in the Synthesis of Ethidium-Based Heterocycles for Research

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com These principles are increasingly being applied to the synthesis of pharmaceuticals and complex research chemicals like ethidium derivatives. researchgate.net

Key green chemistry strategies applicable to ethidium synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, ethanol, or glycerol. mdpi.com In some cases, solvent-free reactions, potentially assisted by microwave irradiation, can be employed. mdpi.comheraldopenaccess.us

Catalysis: Employing catalytic reagents instead of stoichiometric ones to minimize waste. Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused. paperpublications.org

Energy Efficiency: Utilizing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. heraldopenaccess.uspaperpublications.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing the generation of by-products. researchgate.net

For the synthesis of ethidium-based heterocycles, a green approach would involve, for example, using a recyclable catalyst for the nitration or reduction steps and employing a water-based solvent system where feasible. Such approaches not only reduce the environmental impact but can also lead to more efficient and cost-effective production in a research context. mdpi.com

Modular Synthesis and Functionalization of Photoactivatable Ethidium Analogs

Modular synthesis provides a powerful strategy for creating libraries of compounds by combining different building blocks or "modules." youtube.com This approach is highly applicable to the synthesis of functionalized ethidium analogs, where the phenanthridinium core, the N-alkyl group, the C6-phenyl group, and various substituents can be considered as distinct modules.

The synthesis of this compound can be envisioned as the assembly of several key modules:

The Phenanthridinium Core: A pre-functionalized 3-amino-8-chloro-phenanthridine.

The Phenyl Group: Attached at the C6 position.

The Ethyl Group: A deuterated ethyl group (d1) introduced via quaternization of the ring nitrogen.

The Photoactivatable Group: The azido function, which is often introduced in one of the final steps from the amino precursor. nih.gov

This modular approach facilitates the synthesis of a wide range of analogs by simply swapping out one module for another. For example, the chloro substituent could be replaced with a bromo or iodo group, or the ethyl group could be replaced with a longer alkyl chain. The azido group at the C3 position renders the molecule photoactivatable. Upon irradiation with UV light, the azido group can form a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, making it an excellent tool for photoaffinity labeling studies to probe DNA-protein interactions. nih.gov

Comparative Analysis of Synthetic Routes for Ethidium Derivatives in Academic Contexts

Table 2: Comparative Analysis of Synthetic Approaches for Ethidium Analogs

Parameter Classical Linear Synthesis Modular/Convergent Synthesis
Strategy Step-by-step modification of a single starting material. Separate synthesis of key fragments (modules) followed by late-stage assembly. youtube.com
Step Count Generally higher number of sequential steps. Fewer steps in the longest linear sequence.
Overall Yield Often lower due to the multiplicative loss at each step. Potentially higher as yields of individual module syntheses do not compound as severely.
Flexibility for Analogs Low; requires re-synthesis from an early intermediate to change a functional group. High; analogs can be created by simply substituting one module for another in the final steps. nih.gov
Purification Can be challenging due to the accumulation of impurities through many steps. Purification can be simplified by purifying individual modules before the final assembly.
Green Chemistry Alignment May use older, less environmentally friendly methods. Offers more opportunities to incorporate green principles like catalysis and efficient solvents. researchgate.net

In an academic context, a modular approach is often favored for exploring structure-activity relationships, as it allows for the rapid generation of diverse analogs from common intermediates. nih.gov While the initial development of the modular routes may be complex, the long-term benefits in flexibility and efficiency are significant for research purposes.

Photophysical and Spectroscopic Characterization in Research Applications

Advanced Fluorescence Spectroscopy of 3-Azido-8-chloro Ethidium-d1 Bromide in DNA/RNA Binding Studies

Fluorescence spectroscopy is a highly sensitive technique for probing the binding of ligands to nucleic acids. nih.gov For ethidium (B1194527) analogs, intercalation into the double helix typically results in a significant enhancement of fluorescence. The azido (B1232118) and chloro substituents on the phenanthridinium ring of this compound modulate its electronic structure, influencing its fluorescence characteristics upon interaction with DNA and RNA.

The fluorescence quantum yield (Φ) and lifetime (τ) are critical parameters that provide quantitative insights into the binding event and the local environment of the fluorophore. Upon intercalation, the quantum yield of ethidium derivatives generally increases due to the rigid, hydrophobic environment between the base pairs, which restricts non-radiative decay pathways. researchgate.net

ComplexFluorescence Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
Free this compoundLow (specific value not available)Short (specific value not available)
This compound-DNA ComplexSignificantly IncreasedLengthened
This compound-RNA ComplexIncreasedLengthened

The introduction of a single deuterium (B1214612) atom (d1) into the structure of 3-Azido-8-chloro Ethidium Bromide is a subtle but impactful modification. Deuteration is known to affect the photophysical properties of fluorescent molecules, often leading to an increase in fluorescence lifetime and quantum yield. nih.govnih.gov This phenomenon, known as the deuterium isotope effect, arises from the reduction in the efficiency of non-radiative decay pathways, particularly those involving high-frequency C-H vibrational modes. researchgate.net By replacing a C-H bond with a C-D bond, the vibrational energy is lowered, decreasing the probability of vibrational relaxation and thereby favoring the radiative pathway of fluorescence. nih.gov This can result in a brighter and longer-lived fluorescent signal, which is advantageous for sensitive detection and detailed binding studies. nih.gov

UV-Visible Absorption Spectroscopy for Photoactivation Monitoring and Binding Analysis

UV-Visible absorption spectroscopy is a fundamental technique used to monitor the binding of this compound to nucleic acids and to follow its photoactivation. The absorption spectrum of ethidium analogs typically exhibits characteristic peaks in the UV and visible regions. researchgate.net Upon binding to DNA or RNA, these spectra can show changes in the form of hypochromism (decreased absorbance) and a red shift (bathochromic shift) in the maximum absorption wavelength (λmax). These spectral shifts provide evidence of the interaction and can be used to determine binding constants and stoichiometry.

The azido group in this compound is photoreactive. Upon irradiation with UV light, the azido group is converted into a highly reactive nitrene species, which can then form a covalent bond with nearby atoms in the nucleic acid structure. This photoactivation process can also be monitored by changes in the UV-Visible absorption spectrum. researchgate.net

ConditionTypical λmax (nm)Observed Spectral Changes upon Binding
Free this compound~285, ~480-
Bound to DNA/RNARed-shiftedHypochromism

Note: The λmax values are based on the parent compound, ethidium bromide, and are expected to be similar for the analog. researchgate.net Specific data for this compound is not widely published.

Other Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) in Structural and Mechanistic Studies of Deuterated Ethidium Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure of molecules in solution. In the context of nucleic acid-ligand complexes, NMR can provide detailed information about the binding mode, specific contacts, and conformational changes. The use of deuterium labeling in this compound offers specific advantages in ¹H NMR studies. wikipedia.org The replacement of a proton with a deuteron (B1233211) removes its signal from the ¹H NMR spectrum, which can simplify complex spectra and help in the assignment of other proton signals. libretexts.org Furthermore, deuterium NMR (²H NMR) can be used to probe the dynamics and orientation of the deuterated part of the molecule within the binding site. wikipedia.org

Mass spectrometry (MS) is another vital analytical tool. High-resolution mass spectrometry can confirm the molecular weight and elemental composition of this compound. Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can provide insights into the dynamics and solvent accessibility of the nucleic acid-ligand complex. frontiersin.orgnih.gov The presence of the deuterium label in the ligand itself can also be a useful probe in certain mass spectrometric experiments. nih.gov

Isotopic Tracing and Mass Spectrometry in Elucidating Reaction Pathways

The true novelty of this compound lies in its potential for use in sophisticated mass spectrometry (MS) experiments aimed at elucidating reaction pathways. This is due to the incorporation of a stable isotope, deuterium (d1).

Isotopic tracing is a powerful technique where an atom in a molecule is replaced with its heavier, stable isotope. springernature.com This "label" allows researchers to track the molecule through complex biochemical reactions or identify its fragments during mass spectrometric analysis. zeochem.comspectroscopyonline.com The introduction of a single deuterium atom in this compound increases its mass by one unit compared to its non-deuterated counterpart. acs.org

In the context of elucidating reaction pathways, this compound could be used in the following manner:

Photoaffinity Labeling: The molecule would first be allowed to intercalate into a nucleic acid or bind to a target protein.

Covalent Cross-linking: Upon photoactivation, the azido group would form a covalent bond, permanently attaching the ethidium derivative to its target.

Fragmentation and Analysis: The cross-linked complex would then be isolated, fragmented (e.g., through enzymatic digestion), and analyzed by high-resolution mass spectrometry. spectroscopyonline.com

The presence of the deuterium atom serves as a unique mass signature. By identifying which fragments contain the +1 mass shift, researchers can pinpoint the exact location of the covalent bond. spectroscopyonline.comacs.org This provides invaluable information about the three-dimensional structure of the molecule's binding site and the dynamics of the interaction. acs.org Careful analysis of the fragmentation patterns of the deuterated compound compared to its unlabeled version can help establish the mechanisms of ionic fragmentation. spectroscopyonline.com

Furthermore, the use of deuterium-labeled compounds as internal standards is a widespread application in quantitative mass spectrometry. acs.org The labeled compound can be spiked into a sample in a known concentration, allowing for precise quantification of the unlabeled analyte.

The combination of a photoactive azido group, a fluorescent ethidium core, a modifying chloro group, and a deuterium mass label makes this compound a potentially powerful tool for advanced studies in chemical biology and molecular pharmacology.

Mechanistic Investigations of Nucleic Acid and Biomolecule Interactions

DNA/RNA Intercalation Mechanism of 3-Azido-8-chloro Ethidium-d1 Bromide

The primary mode of interaction for ethidium (B1194527) derivatives with double-stranded DNA and RNA is through intercalation, where the planar phenanthridinium ring system inserts itself between adjacent base pairs of the nucleic acid duplex. nih.govnih.gov This process is driven by a combination of hydrophobic and van der Waals forces, as well as electrostatic interactions between the cationic molecule and the anionic phosphate (B84403) backbone of the nucleic acid.

The binding of ethidium and its analogs to nucleic acids is a multi-stage process that can involve more than one binding mode. nih.gov The two primary modes are:

Intercalative Binding: This is the high-affinity binding mode where the planar aromatic core of the molecule stacks between the base pairs of the DNA or RNA duplex. nih.gov This mode of binding is characterized by a significant increase in the fluorescence quantum yield of the ethidium chromophore and a lengthening and unwinding of the nucleic acid helix. acs.org For ethidium bromide, intercalation unwinds the DNA helix by approximately 26 degrees.

Electrostatic Binding: This is a lower-affinity, non-intercalative binding that primarily occurs in the minor groove of the DNA helix. It is driven by the electrostatic attraction between the positively charged ethidium derivative and the negatively charged phosphate backbone of the nucleic acid. nih.gov This binding mode does not significantly distort the helical structure and results in a less pronounced enhancement of fluorescence compared to intercalation.

Molecular dynamics simulations and kinetic studies of ethidium bromide have shown that the molecule can initially associate with the DNA duplex through electrostatic interactions in the minor groove, followed by the intercalation event itself. nih.gov The presence of the chloro group at the 8-position of the phenanthridinium ring in this compound is expected to modulate the electronic properties of the aromatic system, which could influence the relative stability of the intercalated versus electrostatically bound states.

Table 1: Comparison of Binding Modes for Ethidium Derivatives

Binding ModePrimary Driving ForceEffect on DNA/RNA StructureFluorescence Enhancement
Intercalative Hydrophobic & van der WaalsUnwinding and lengthening of the helixHigh
Electrostatic Electrostatic attractionMinimal distortionLow to moderate

The introduction of substituents on the ethidium ring system can alter these binding preferences. For instance, derivatives of the related intercalator ellipticine (B1684216) show a preference for GC-rich regions and can discriminate against runs of adenine (B156593) or thymine. researchgate.netnih.gov The chloro substituent at the 8-position of this compound, being an electron-withdrawing group, could influence the stacking interactions with adjacent base pairs and potentially introduce a greater degree of sequence selectivity. Halogenated substituents can affect the hydrophobicity and polarizability of the molecule, which in turn can fine-tune its interactions within the intercalation site. Photoaffinity labeling studies with ethidium monoazide have shown that while there is some preference for GC-rich regions in certain parts of a plasmid, the binding specificity is complex and likely depends on more than just the local sequence.

Photoaffinity Labeling (PAL) Mechanisms and Specificity of Covalent Adduct Formation

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands on their biological targets. nih.gov The azido (B1232118) group on this compound is a photoactivatable crosslinking moiety that enables the formation of a covalent bond with its binding partner upon exposure to UV light.

The key to photoaffinity labeling with this compound is the photochemical property of the aryl azide (B81097) group. Upon irradiation with UV light, typically in the range of 254-370 nm, the azide group undergoes photolysis, losing a molecule of dinitrogen (N₂) and generating a highly reactive intermediate known as a nitrene. researchgate.netthermofisher.com

The generated nitrene is a highly unstable, electron-deficient species that can undergo a variety of reactions, including insertion into C-H and N-H bonds, and addition to double bonds, which are abundant in nucleic acids and proteins. nih.gov This reactivity allows for the formation of a stable covalent bond between the ethidium derivative and its binding partner.

The efficiency of photo-crosslinking depends on several factors, including the quantum yield of nitrene formation, the lifetime of the reactive nitrene species, and the proximity and reactivity of the surrounding functional groups on the target biomolecule. nih.gov Studies with various aryl azide-based photo-crosslinkers have shown that the efficiency can be influenced by the substitution pattern on the aromatic ring. nih.gov For instance, sterically hindered aryl azides can exhibit higher crosslinking efficiency by favoring insertion reactions over other, less productive reaction pathways. nih.gov

In the context of this compound intercalated into DNA, the nitrene generated at the 3-position would be in close proximity to the edges of the base pairs and the sugar-phosphate backbone, as well as any associated proteins. This proximity is expected to lead to efficient crosslinking to the nucleic acid or nearby proteins. Photoaffinity labeling studies using ethidium monoazide have successfully demonstrated covalent attachment to both DNA and proteins. nih.gov

Table 2: Factors Influencing Photo-Crosslinking Efficiency

FactorDescription
Wavelength of Irradiation Must be optimal for azide activation without causing significant damage to the biomolecule.
Quantum Yield The efficiency of converting the azide to the reactive nitrene upon photon absorption.
Nitrene Reactivity The inherent reactivity of the generated nitrene towards different chemical bonds.
Proximity and Orientation The distance and angle between the nitrene and potential reaction sites on the target molecule.
Presence of Quenchers Certain molecules, like primary amines (e.g., Tris buffer), can quench the nitrene, reducing crosslinking efficiency. thermofisher.com

The chloro and deuterium (B1214612) substituents on this compound are not merely passive labels; they can influence the photochemical and subsequent reactions.

Chloro Substituent: The electron-withdrawing nature of the chloro group at the 8-position can affect the electronic properties of the phenanthridinium ring and, by extension, the photoreactivity of the azide at the 3-position. While direct studies on this specific compound are not available, in other systems, halogen substituents can influence the absorption spectrum of the molecule and the stability of the resulting adducts. nih.gov The heavy atom effect of chlorine could also potentially influence the spin state of the generated nitrene (singlet vs. triplet), which in turn affects its reactivity profile.

Deuterium-d1 Substituent: The replacement of a hydrogen atom with a deuterium atom (a kinetic isotope effect) can be a subtle but powerful tool for mechanistic studies. nih.govnih.gov If the C-H bond where the deuterium is placed is broken during the rate-determining step of a reaction, a slower reaction rate will be observed for the deuterated compound compared to its non-deuterated counterpart. In the context of photo-crosslinking, if the deuterium is located at a position that is a primary target for nitrene insertion, a kinetic isotope effect might be observed, providing evidence for the specific site of covalent attachment. The stability of the resulting C-D bond in the adduct, being stronger than a C-H bond, could also potentially increase the stability of the photo-adduct, facilitating its isolation and analysis by techniques such as mass spectrometry. nih.gov

Interaction with G-Quadruplex Structures: Stabilization and Recognition

No studies were identified that investigated the interaction of this compound with G-quadruplex structures. Scientific literature does describe the ability of other, different molecules to stabilize these four-stranded DNA structures. For example, a chemically modified G-quadruplex probe, termed Razo-DNA, was designed to selectively stabilize a targeted G-quadruplex structure. This probe consists of a G-quadruplex stabilizing organic moiety and a DNA sequence complementary to a region adjacent to the target G-quadruplex forming sequence, allowing for precise stabilization in vitro. However, no such data exists for this compound.

Probing DNA-Protein Interactions Using this compound as a Covalent Reporter

There is no available research on the use of this compound as a photoaffinity or covalent reporter for studying DNA-protein interactions. The underlying principle of this technique involves using a photoreactive analog of a DNA-binding molecule to form a covalent bond with its target upon photoactivation, thereby capturing the interaction. Studies have been conducted on other azide analogs of ethidium for this purpose. For instance, the covalent binding of ethidium azide analogs to bacterial DNA in vivo has been demonstrated. Furthermore, comparative studies have shown that 8-azido-3-amino-5-ethyl-6-phenylphenanthridinium chloride binds to nucleic acids in a manner similar to the parent compound, ethidium bromide, suggesting its potential as a photoaffinity probe. In contrast, no such characterization or application has been documented for the specific this compound derivative.

Mechanistic Basis of Inhibition of Enzymatic Activities (e.g., DNA Synthesis, Telomerase) in Research Models

No data could be found describing the mechanistic basis of inhibition of DNA synthesis or telomerase activity by this compound. Research has been published on the inhibitory effects of the parent compound, ethidium bromide, on DNA-dependent DNA polymerase. Additionally, other unrelated compounds, such as the antiretroviral drug zidovudine (B1683550) (3'-azido-3'-deoxythymidine or AZT), have been shown to inhibit telomerase activity in breast cancer cell lines. However, the inhibitory potential and mechanism of this compound on these or any other enzymatic activities have not been reported in the scientific literature.

Applications As a Research Tool and Probe in Molecular and Cell Biology

Utilization in Photoaffinity Labeling Experiments for Identifying Biomolecular Binding Sites

Photoaffinity labeling is a powerful technique used to map the binding sites of ligands on their macromolecular targets. The process involves a probe that binds reversibly to its target and carries a photo-activatable group. For 3-Azido-8-chloro Ethidium-d1 Bromide, the azide (B81097) moiety serves this purpose. Upon exposure to light of a specific wavelength, the azide group is converted into a highly reactive nitrene intermediate, which rapidly forms a covalent bond with nearby molecules, effectively "trapping" the probe at its binding site. biotium.com

The ability of ethidium (B1194527) analogs to intercalate into the double helix of DNA makes them excellent scaffolds for mapping drug-binding sites. biotium.com The this compound probe first settles into thermodynamically favorable positions within the DNA structure. Subsequent photolysis permanently attaches the probe to the nucleic acid.

Beyond isolated nucleic acids, photoreactive ethidium analogs can be used to investigate complex interactions within the cell. Studies using radiolabeled ethidium azide have shown that when introduced into living cells, such as yeast, the probe can form covalent complexes with a variety of macromolecules upon photolysis. nih.gov Analysis of subcellular fractions revealed that the probe binds not only to DNA and RNA but also to proteins, highlighting the complexity of drug interactions within a living system. nih.gov

Because compounds like this compound are generally impermeant to the membranes of live cells, they are often used to selectively label the DNA of dead or membrane-compromised cells in a mixed population. biotium.comabpbio.com This application, widely known as viability PCR when combined with polymerase chain reaction, allows researchers to distinguish between live and dead cells, a critical determination in microbiology and cell biology studies. nih.govnih.gov The probe enters dead cells, intercalates into the DNA, and upon photoactivation, covalently binds, thereby preventing the DNA from being amplified by PCR. nih.gov

Application in Click Chemistry for Bioconjugation and Functionalization of Nucleic Acids

"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for conjugating different molecular entities. The most common form is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and an alkyne. atdbio.comsciengine.com The azide group on this compound makes it a prime candidate for such reactions.

Nucleic acid probes are fundamental to hybridization assays like Southern blots, northern blots, and in situ hybridization (ISH), where they are used to detect specific DNA or RNA sequences. jenabioscience.com These probes are often labeled with reporter molecules, such as fluorophores or biotin (B1667282). Click chemistry provides a highly efficient method for attaching such labels.

A DNA probe can be synthesized to include an alkyne modification at a specific position. Using click chemistry, this compound can be covalently attached to this alkyne-modified probe. The resulting conjugate combines the sequence specificity of the probe with the fluorescent and intercalating properties of the ethidium core. This creates a highly specific and easily detectable probe for various hybridization techniques, where the intercalating dye can enhance the signal upon binding to the target sequence.

The versatility of click chemistry allows this compound to be conjugated to a wide array of other molecules, creating sophisticated multimodal probes. For example, the ethidium azide derivative could be "clicked" onto peptides, antibodies, or other small-molecule drugs that have been functionalized with an alkyne group. This creates a chimeric molecule that can simultaneously target different cellular components or report on multiple biological events. Such bioconjugation strategies are at the forefront of chemical biology, enabling the construction of novel tools for diagnostics and basic research. atdbio.combiosynth.com

Role as a Fluorescent Probe for Nucleic Acid Structures and Dynamics

The ethidium core of this compound is inherently fluorescent. Like its parent, ethidium bromide, its fluorescence is significantly enhanced upon intercalation into the hydrophobic environment between the base pairs of a nucleic acid double helix. nih.govthermofisher.com This "turn-on" fluorescence makes it a sensitive reporter of nucleic acid presence and structure.

Studies on ethidium monoazide show that its non-covalent binding to nucleic acids is analogous to that of ethidium bromide, with a binding constant in the range of 2-3 x 10⁵ M⁻¹. nih.govnih.gov Upon photo-crosslinking, the fluorescence properties remain sensitive to the local environment. nih.gov The fluorescence emission maximum for the DNA-bound form is approximately 600 nm. abpbio.com This property allows researchers to monitor nucleic acid dynamics, such as conformational changes or the assembly and disassembly of DNA-protein complexes. The permanent attachment afforded by the azide group provides a stable signal, allowing for long-term tracking and analysis that is not possible with reversible dyes.

Data Tables

Table 1: Spectroscopic and Binding Properties of Ethidium Monoazide (Analog of this compound)

PropertyValueReference
Binding Constant (K) to DNA~2-3 x 10⁵ M⁻¹ nih.govnih.gov
Covalent Linking Yield (Photochemical)Up to 75% nih.govnih.gov
Excitation Maximum (DNA-bound)~504-510 nm biotium.comabpbio.com
Emission Maximum (DNA-bound)~600 nm abpbio.com
Fluorescence Intensity Increase (upon DNA binding)~15-fold abpbio.com

Table 2: Applications of this compound and its Analogs

Application AreaTechniquePurposeKey Feature Utilized
Photoaffinity Labeling DNA FootprintingMapping drug binding sites on DNA.Photoreactive azide group, intercalation. biotium.com
Viability PCRDifferentiating live vs. dead cells.Membrane impermeability, covalent DNA binding. nih.govnih.gov
Intracellular Interaction ProbingIdentifying macromolecular binding partners in vivo.Photoreactive azide group, cell permeability in compromised cells. nih.gov
Click Chemistry DNA Probe LabelingSite-specific attachment to hybridization probes.Azide group for CuAAC or SPAAC reactions. atdbio.combiosynth.com
BioconjugationCreating multimodal probes by linking to other biomolecules.Orthogonal reactivity of the azide group. atdbio.com
Fluorescence Probing Nucleic Acid DetectionVisualizing and quantifying nucleic acids.Intercalation-induced fluorescence enhancement. abpbio.comnih.gov
Structural DynamicsMonitoring conformational changes in nucleic acids.Environment-sensitive fluorescence. nih.gov

Detection and Visualization of Nucleic Acids in Model Systems

Like its parent compound, this compound is used for the detection and visualization of nucleic acids. The fundamental mechanism involves the insertion of its planar phenanthridinium ring system between the base pairs of double-stranded DNA or into the helical regions of RNA. researchgate.netnih.gov This intercalation leads to a significant enhancement of the molecule's fluorescence quantum yield, allowing for the visualization of nucleic acid bands in gel electrophoresis under UV light. nih.gov

Detailed structural studies using X-ray crystallography on complexes of ethidium with dinucleoside monophosphates have provided atomic-resolution insights into this binding mode. researchgate.netnih.gov These studies confirm that the ethidium molecule intercalates directly into a nucleic acid duplex, causing a local unwinding of the helix. researchgate.net This direct visualization of the drug-nucleic acid complex at an atomic level has been fundamental to understanding how such compounds interact with the genetic material. nih.gov The insights gained from ethidium bromide are foundational to understanding the behavior of its derivatives, including the 3-azido-8-chloro variant.

Monitoring Conformational Changes of DNA/RNA in vitro

The intercalation of ethidium derivatives into DNA induces distinct and measurable conformational changes, making them valuable probes for studying nucleic acid structure in vitro. Research using Raman difference spectroscopy on ethidium-DNA complexes has shown that the binding event can induce a shift in the DNA backbone from a B-form towards an A-form conformation. nih.gov This is accompanied by a change in the sugar pucker of the deoxynucleoside from the C2'-endo conformation, typical of B-DNA, to the C3'-endo conformation. researchgate.netnih.gov

This mixed sugar-puckering pattern is a characteristic feature of ethidium intercalation. researchgate.net By monitoring these spectral changes, researchers can investigate the local structural perturbations that occur when a small molecule binds to DNA. The ability to track these conformational shifts is crucial for understanding the mechanics of DNA-protein interactions and the effects of drug binding on DNA topology. nih.govnih.gov

Detection of G-Quadruplex Formation in Research Settings

Ethidium derivatives have emerged as important tools for the detection and stabilization of G-quadruplex (G4) structures. nih.gov G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences, such as those found in telomeres. Unlike ethidium bromide itself, which shows similar affinity for both duplex DNA and G-quadruplexes, certain derivatives exhibit preferential binding to G4 DNA. nih.govnih.gov

This selective interaction is associated with a significant increase in fluorescence, making these compounds effective fluorescent probes for identifying G4 structures. nih.gov The binding of these derivatives can stabilize the G-quadruplex, increasing its melting temperature. nih.gov This property is utilized in research to confirm the formation of G4 structures in vitro and to visualize them in gels. nih.gov Fluorescence titration experiments have been used to quantify these interactions, revealing the binding affinity and stoichiometry of the complexes. nih.govnih.gov

Table 1: In Vitro Interaction of an Ethidium Derivative with G-Quadruplex DNA This table presents data for a representative ethidium derivative (Compound 4 from the cited study) interacting with a G-quadruplex-forming oligonucleotide (28G).

ParameterValueMethodSource
Fluorescence Emission Increase10–12 foldFluorescence Spectroscopy nih.gov
Dissociation Constant (Kd)9 x 10-8 MFluorescence Titration nih.gov
Binding Stoichiometry (Sites per Oligonucleotide)1Fluorescence Titration nih.gov
Telomerase Inhibition (IC50)18–100 nMTRAP Assay nih.gov

Use in Investigating Mitochondrial Nucleic Acid Behavior in Model Organisms

The photoreactive nature of azido-ethidium analogues makes them particularly useful for studying nucleic acids within specific cellular compartments, such as mitochondria. In studies using yeast as a model organism, a monoazido analog of ethidium demonstrated a significantly higher binding efficiency to mitochondrial DNA (mtDNA) compared to nuclear DNA. nih.gov Upon photolysis, the light-activated azido (B1232118) group forms a highly reactive nitrene, which then creates a stable, covalent bond with the nearby mtDNA. nih.gov

Research has shown that the binding efficiency of the azido-ethidium analog was approximately 12 times higher in mitochondrial DNA than in nuclear DNA. nih.gov Furthermore, the binding to mtDNA could be effectively competed out by an excess of non-photoreactive ethidium bromide, confirming that the probe occupies the same intercalation sites. nih.gov This selective and covalent labeling provides a powerful method for specifically tagging and investigating the dynamics, organization, and protein interactions of mtDNA within the complex cellular environment of a model organism. nih.gov

Development of Novel Assays and Methodologies Utilizing its Unique Photoreactivity

The unique photoreactivity of the azido group in compounds like this compound has enabled the development of innovative assays. The ability to form a covalent bond with nucleic acids upon UV irradiation is the basis of photoaffinity labeling, a technique used to permanently tag and identify nucleic acid binding proteins or to map drug-binding sites. nih.govnih.gov

A key application of this photoreactivity is the creation of irreversible DNA lesions for studying cellular processes. For instance, the covalent attachment of a photoreactive ethidium analog to DNA has been shown to convert it into a potent poison for topoisomerase II. nih.gov While reversibly-bound ethidium bromide does not significantly stimulate DNA cleavage by this enzyme, the covalently-bound adduct markedly enhances both single- and double-stranded DNA cleavage. nih.gov This transformation of a simple intercalator into a powerful enzyme poison through photochemistry highlights the development of novel methodologies for probing enzyme mechanisms and potentially for drug development. nih.gov This approach allows for precise control over the timing and location of the DNA damage, providing key insights into the mechanisms of DNA repair and the actions of DNA-modifying enzymes. nih.govnih.gov

Computational and Theoretical Investigations

Molecular Docking Simulations of 3-Azido-8-chloro Ethidium-d1 Bromide with Nucleic Acids

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger macromolecule like DNA. These simulations calculate the binding affinity and geometry, offering insights into the mechanism of interaction.

Based on extensive research on ethidium (B1194527) bromide and its derivatives, the primary binding mode of this compound to double-stranded DNA is predicted to be intercalation. researchgate.netnih.gov In this mode, the planar phenanthridinium ring system inserts itself between adjacent base pairs of the DNA double helix. This intercalation is stabilized by favorable stacking interactions with the aromatic bases. instras.com

However, the substitutions at the 3 and 8 positions are expected to modulate this interaction significantly. A key study on ethidium's azido (B1232118) analogues revealed that 3-azido-ethidium intercalates into a CpG (cytidylyl-3'-5'-guanosine) dinucleotide sequence with an inverted geometry compared to ethidium and 8-azido-ethidium. nih.gov Specifically, the phenyl group of 3-azido-ethidium is predicted to lie in the major groove of the DNA mini-helix, whereas for the other compounds, it occupies the minor groove. nih.gov This inversion is a direct consequence of the substitution at the 3-amino position. Therefore, it is highly probable that this compound would also adopt this major-groove-facing orientation upon intercalation.

Besides intercalation, other binding modes such as minor groove binding and electrostatic interactions with the phosphate (B84403) backbone are also possible, though typically less stable than intercalation for ethidium derivatives. nih.govresearchgate.net

Table 1: Predicted Binding Characteristics from Molecular Docking

ParameterPredicted Characteristic for this compoundBasis for Prediction
Primary Binding ModeIntercalation between DNA base pairsAnalogous to Ethidium Bromide and its derivatives. researchgate.netinstras.com
Binding GeometryInverted orientation with phenyl group in the major grooveBased on studies of 3-azido-ethidium. nih.gov
Interaction EnergyStrongly favorable, but modulated by 3-azido and 8-chloro groupsExtrapolated from ethidium binding energy calculations. nih.gov
Secondary Binding ModesMinor groove binding, electrostatic interactionsObserved for parent ethidium in MD simulations. nih.gov

Ethidium bromide itself shows a preference for intercalating at pyrimidine(3'-5')purine sequences, with a notable preference for CpG steps. nih.govsemanticscholar.org Studies on azido-ethidium derivatives confirm this specificity, showing that intercalation is favored in pyrimidine-purine sequences like CpG, while interaction with purine-pyrimidine sequences is not intercalative. nih.gov

Therefore, this compound is predicted to exhibit a similar sequence preference, favoring intercalation at sites such as CpG and TpG. The presence of the 8-chloro group could introduce additional specificity. For instance, the steric and electronic properties of the chloro atom might create a more favorable or unfavorable interaction with specific base pairs adjacent to the intercalation site, a hypothesis that can be rigorously tested using docking simulations against a library of different DNA sequences. The inverted binding geometry of the 3-azido derivative also implies that its interactions with the floor of the DNA grooves will differ from the parent compound, potentially altering its sequence specificity. nih.gov

Quantum Mechanical Calculations of Electronic Structure and Photoreactivity

Quantum mechanical (QM) calculations are used to investigate the electronic properties of molecules, such as their orbital energies, charge distributions, and reactivity. researchgate.netresearchgate.net These methods are particularly important for understanding the photoreactivity of the azido group in this compound.

The azido group (-N₃) is a photoactivatable moiety. nih.gov Upon exposure to UV or visible light, it can lose a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. researchgate.net This nitrene can then form a covalent bond with nearby molecules. When the ethidium derivative is intercalated into DNA, this photoreaction can lead to the covalent attachment of the probe to the nucleic acid. nih.govwikipedia.org

QM calculations can model this process by:

Calculating the absorption spectrum: Predicting the wavelength of light required to excite the azido group.

Mapping the potential energy surface: Elucidating the reaction pathway from the excited azide (B81097) to the nitrene intermediate.

Analyzing the electronic structure of the nitrene: Predicting its reactivity and the likely sites of covalent bond formation on the DNA bases or backbone.

The presence of the electron-withdrawing chloro group at the 8-position and the electronic nature of the phenanthridinium ring will influence the electronic structure and thus the photoreactivity of the azido group. QM methods are essential to predict how these substitutions tune the energy requirements and efficiency of the photoreaction compared to simpler azido compounds.

In Silico Design and Optimization of Novel Ethidium-Based Research Probes

The computational insights gained from studying this compound can be leveraged for the in silico design of new and improved molecular probes. rsc.orgnih.gov By systematically modifying the structure of the parent molecule in a computational model, researchers can predict how changes will affect its properties before undertaking expensive and time-consuming chemical synthesis.

For example, using the 3-Azido-8-chloro Ethidium scaffold, one could computationally explore:

Alternative Substituents: Replacing the chloro group with other halogens (fluoro, bromo, iodo) or with electron-donating groups to tune the binding affinity and electronic properties.

Linker Modifications: Altering the ethyl group at the 5-position to attach other functional units, such as fluorophores for enhanced imaging or moieties that target specific cellular compartments. nih.govnih.gov

Improving Photoreactivity: Modifying the substitution pattern on the phenanthridinium ring to shift the activation wavelength of the azido group to a more biologically compatible range (e.g., longer wavelengths to reduce photodamage). researchgate.netrsc.org

The goal of such in silico design efforts is to create a new generation of ethidium-based probes with enhanced specificity, stronger binding, and tailored functionalities for advanced applications in molecular biology and diagnostics. nih.gov

Future Research Directions and Advanced Probe Development

The strategic design of novel molecular probes is a cornerstone of advancing biochemical and biomedical research. The compound 3-Azido-8-chloro Ethidium-d1 Bromide represents a multifunctional scaffold poised for significant contributions in this arena. Its architecture, combining a classic intercalating core with a photo-activatable azido (B1232118) group, a specificity-tuning chloro substituent, and a deuterium (B1214612) label for advanced spectroscopy, opens numerous avenues for future investigation.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and purifying 3-Azido-8-chloro Ethidium-d1 Bromide, and how do reaction conditions impact yield and isotopic purity?

  • Methodological Answer : Synthesis typically involves halogenation at the 8-position of ethidium bromide followed by azide substitution at the 3-position. Deuterium incorporation (d1) requires isotopic labeling during precursor synthesis, often via H/D exchange under controlled pH and temperature. Purification relies on reverse-phase HPLC with UV-Vis monitoring (λmax ~480 nm for ethidium derivatives) and mass spectrometry to confirm isotopic integrity . Yield optimization requires strict anhydrous conditions to prevent azide degradation.

Q. How can researchers detect and quantify this compound in complex biological matrices?

  • Methodological Answer : Fluorescence spectroscopy (ex/em: 518/605 nm) is standard, but azide and chlorine substituents may quench fluorescence. Validate with LC-MS/MS using deuterium-specific fragmentation patterns. For quantification, prepare calibration curves in matched matrices (e.g., serum or lysate) to account for interference .

Q. What safety protocols are critical when handling this compound, given its structural similarity to ethidium bromide?

  • Methodological Answer : Treat as a potential mutagen. Use nitrile gloves, fume hoods, and dedicated lab coats. Decontaminate spills with activated charcoal or commercial absorbents (e.g., EXTRACTOR systems). Dispose via chemical inactivation (e.g., bleach treatment) followed by hazardous waste protocols .

Q. What are the primary research applications of this compound in nucleic acid studies?

  • Methodological Answer : Its azide group enables click chemistry for covalent DNA crosslinking, while chlorine enhances intercalation stability. Use in fluorescence polarization assays to study DNA-protein interactions or as a deuterated internal standard in quantitative MS workflows .

Advanced Research Questions

Q. How do researchers address experimental design challenges when studying the photostability of the azide group in live-cell imaging?

  • Methodological Answer : Azide decomposition under UV light can generate reactive nitrogen species, confounding results. Mitigate by using low-intensity excitation (≤5 mW/cm²) and two-photon microscopy. Include controls with non-azide analogs (e.g., 3-amino derivatives) to isolate phototoxicity effects .

Q. How can contradictory data on DNA binding affinity between fluorescence titration and isothermal titration calorimetry (ITC) be resolved?

  • Methodological Answer : Fluorescence quenching by chlorine may underestimate binding constants. Validate with ITC under identical buffer conditions (e.g., 150 mM NaCl, pH 7.4). If discrepancies persist, use competition assays with unmodified ethidium bromide to calculate relative affinities .

Q. What advanced techniques elucidate the role of the 8-chloro substituent in altering intercalation kinetics?

  • Methodological Answer : Employ stopped-flow fluorescence to measure binding kinetics (kon/koff). Compare with molecular dynamics simulations of chlorine’s steric and electronic effects on DNA minor groove interactions. Mutagenesis studies on model DNA sequences (e.g., AT-rich vs. GC-rich) further clarify substituent impacts .

Q. How does the deuterium isotope (d1) influence metabolic stability in comparative pharmacokinetic studies?

  • Methodological Answer : Use parallel incubations with non-deuterated analogs in liver microsomes. Monitor deuterium retention via high-resolution MS. Isotope effects (e.g., reduced CYP450 metabolism) are quantified using kinetic isotope effect (KIE) ratios (kH/kD ≥ 2 indicates significant deuterium stabilization) .

Q. What systematic approaches differentiate the compound’s bioactivity from other ethidium derivatives (e.g., 3-azido-8-fluoro analogs)?

  • Methodological Answer : Perform a SAR (structure-activity relationship) study:

  • Step 1 : Synthesize derivatives with halogens (F, Cl, Br) at position 8.
  • Step 2 : Measure DNA binding (ΔTm via thermal denaturation) and cytotoxicity (IC50 in cell lines).
  • Step 3 : Use multivariate analysis to correlate substituent electronegativity with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.